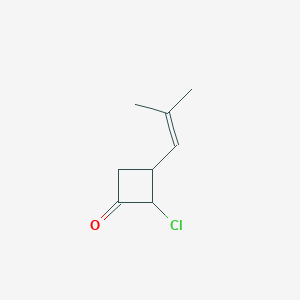
2-Chloro-3-(2-methylprop-1-enyl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) is an organic compound belonging to the class of cyclobutanones. Cyclobutanones are cyclic ketones with a four-membered ring structure. This specific compound features a chlorine atom and a 2-methyl-1-propenyl group attached to the cyclobutanone ring, making it a unique and interesting molecule for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclobutanones can be synthesized through several methods. One common approach involves the cycloaddition of haloketenes to olefins. For instance, the reaction of dichloroketene with an olefin can yield alpha-chlorocyclobutanones . Another method involves the dehalogenation of alpha-haloacetyl halides with zinc in an inert solvent . These reactions typically require controlled temperatures and the presence of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of cyclobutanones often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) exerts its effects involves interactions with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the chlorine atom and propenyl group can undergo substitution and addition reactions. These interactions can affect molecular pathways and biological processes, making the compound valuable for research and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-: Similar in structure but with a three-membered ring.
Cyclopentane derivatives: Larger ring size and different chemical properties.
Pyrrolidine derivatives: Contain a nitrogen atom in the ring, leading to different reactivity and applications.
Uniqueness
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)-(9CI) is unique due to its specific ring structure and substituents, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
111545-32-5 |
|---|---|
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
2-chloro-3-(2-methylprop-1-enyl)cyclobutan-1-one |
InChI |
InChI=1S/C8H11ClO/c1-5(2)3-6-4-7(10)8(6)9/h3,6,8H,4H2,1-2H3 |
Clé InChI |
BYSVODQKLJXQIX-UHFFFAOYSA-N |
SMILES |
CC(=CC1CC(=O)C1Cl)C |
SMILES canonique |
CC(=CC1CC(=O)C1Cl)C |
Synonymes |
Cyclobutanone, 2-chloro-3-(2-methyl-1-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















